molecular formula C11H13ClFNO B8031430 4-[(4-Chloro-2-fluorophenyl)methyl]morpholine

4-[(4-Chloro-2-fluorophenyl)methyl]morpholine

Cat. No.: B8031430
M. Wt: 229.68 g/mol
InChI Key: KVFHNOQSPQVZPH-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2-fluorophenyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-chloro-2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-2-fluorophenyl)methyl]morpholine typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-2-fluorophenyl)methyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The aromatic ring can undergo reduction reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Products like 4-[(4-azido-2-fluorophenyl)methyl]morpholine.

    Oxidation: Products like this compound N-oxide.

    Reduction: Products like 4-[(4-chloro-2-fluorocyclohexyl)methyl]morpholine.

Scientific Research Applications

4-[(4-Chloro-2-fluorophenyl)methyl]morpholine has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-2-fluorophenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-2-fluorophenyl)methyl]piperidine
  • 4-[(4-Chloro-2-fluorophenyl)methyl]pyrrolidine
  • 4-[(4-Chloro-2-fluorophenyl)methyl]piperazine

Uniqueness

4-[(4-Chloro-2-fluorophenyl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it suitable for distinct applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-[(4-chloro-2-fluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFHNOQSPQVZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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